molecular formula C11H10N2O3 B030123 Vasicinolone CAS No. 84847-50-7

Vasicinolone

Cat. No. B030123
CAS RN: 84847-50-7
M. Wt: 218.21 g/mol
InChI Key: MKNHUAILAQZBTQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasicinolone is a quinazoline alkaloid . It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinolone was shown to have an antianaphylactic action . It has been found within Peganum harmala . Vasicinolone has also been studied in combination with the related alkaloid vasicine .


Synthesis Analysis

Vasicinone, a heterocyclic alkaloid possessing a privileged quinazoline nucleus, is primarily present in the leaves of the plant Adhatoda vasica nees . The present review provides an up-to-date compilation of the alkaloid vasicine, its biosynthesis, synthesis, biological attributes, design of its synthetic analogues along with structurally related quinazolines .


Molecular Structure Analysis

Crystal structures of the alkaloids vasicinone and peganidine hydrochloride were studied by x-ray structure analysis . The configurations of asymmetric centers C4 and C9 in peganidine were determined . The hydroxyl and acetonyl groups were mutually syn-positioned relative to the tricyclic plane .


Chemical Reactions Analysis

Vasicine, a heterocyclic alkaloid possessing a privileged quinazoline nucleus is primarily present in the leaves of the plant Adhatoda vasica nees . Vasicine and structurally related quinazolines have been an area of interest for the researchers all around the world .


Physical And Chemical Properties Analysis

Vasicinolone is a powder . It is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Future Directions

Vasicinone may be used to develop a new therapeutic agent against oxidative stress-induced lung cancer . Its anti-proliferative nature mediated apoptosis through both Fas death receptors as well as Bcl-2 regulated signaling .

Mechanism of Action

Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .

Target of Action

Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that vasicinolone may also target similar receptors or enzymes involved in bronchodilation.

Mode of Action

It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo

Biochemical Pathways

It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation

Pharmacokinetics

A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of vasicinolone.

Result of Action

It is known that vasicinone, a related compound, exhibits bronchodilatory activity

Action Environment

The action of vasicinolone can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of vasicinolone might also be influenced by environmental factors.

properties

IUPAC Name

(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHUAILAQZBTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233900
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-

CAS RN

84847-50-7
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasicinolone
Reactant of Route 2
Vasicinolone
Reactant of Route 3
Vasicinolone
Reactant of Route 4
Vasicinolone
Reactant of Route 5
Vasicinolone
Reactant of Route 6
Vasicinolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.